2-phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one
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Overview
Description
2-Phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the imidazoquinazoline family This compound is characterized by its fused ring structure, which includes an imidazole ring fused to a quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzophenone with p-tolyl isocyanide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the imidazoquinazoline core.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and p-tolyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinazoline derivatives with additional oxygen functionalities.
Reduction: Formation of reduced imidazoquinazoline derivatives.
Substitution: Formation of halogenated imidazoquinazoline derivatives.
Scientific Research Applications
2-phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
- 2-phenyl-1H-imidazo[4,5-b]pyridine
- 2-phenyl-1H-imidazo[1,2-a]pyrimidine
- 2-phenyl-1H-imidazo[1,2-b]pyrazole
Comparison:
2-phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one: is unique due to its fused imidazoquinazoline structure, which imparts distinct chemical and biological properties.
2-phenyl-1H-imidazo[4,5-b]pyridine: and have different ring fusion patterns, leading to variations in their reactivity and biological activity.
2-phenyl-1H-imidazo[1,2-b]pyrazole:
Properties
CAS No. |
62481-20-3 |
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Molecular Formula |
C23H17N3O |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-2-phenylimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C23H17N3O/c1-16-11-13-18(14-12-16)26-21(17-7-3-2-4-8-17)15-25-22(27)19-9-5-6-10-20(19)24-23(25)26/h2-15H,1H3 |
InChI Key |
SKEUBTDTYJNYSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN3C2=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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